(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl
Description
(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is a chiral small molecule characterized by a pyrrolidin-2-one (γ-lactam) core substituted with a 2,4-dichlorobenzyl group at the 1-position and an amino group at the 3-position. The hydrochloride (HCl) salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3S)-3-amino-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O.ClH/c12-8-2-1-7(9(13)5-8)6-15-4-3-10(14)11(15)16;/h1-2,5,10H,3-4,6,14H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEPRDQOERKGSW-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl typically involves the reaction of 2,4-dichlorobenzylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial production may involve the use of more advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to form a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the dichlorobenzyl group may yield a benzyl derivative.
Scientific Research Applications
(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
These compounds share the 2,4- or 2,6-dichlorobenzyl substituent but differ in their core structure (pent-4-ynoic acid vs. pyrrolidin-2-one). Key findings include:
- IC50 Values: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: 1.48 mM (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: 1.31 mM The lower IC50 for the 2,6-dichloro analog suggests chlorine positioning influences collagenase inhibition .
- Binding Interactions :
- 2,4-Dichloro analog : Forms a hydrogen bond with Gln215 (2.202 Å) and a π–π interaction with Tyr201 (4.127 Å).
- 2,6-Dichloro analog : Shorter hydrogen bond (1.961 Å) but slightly longer π–π interaction (4.249 Å).
Gibbs free energy values were comparable: -6.4 kcal/mol (2,4-dichloro) vs. -6.5 kcal/mol (2,6-dichloro) .
Structural Implications for (S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl
The pyrrolidin-2-one core introduces rigidity and a lactam group, which may alter hydrogen-bonding capacity compared to the linear pent-4-ynoic acid chain.
Dichlorobenzyl Halides and Derivatives
Compounds like 2,4-dichlorobenzyl chloride and 3,4-dichlorobenzyl bromide () are precursors in synthesizing dichlorobenzyl-substituted molecules. For example:
- 2,4-Dichlorobenzyl chloride : Used as a standard in analytical chemistry.
- 3,4-Dichlorobenzyl bromide : Boiling point 116–119°C at 1 mmHg, highlighting volatility differences that may affect reaction conditions .
N-(2,4-Dichlorobenzyl) Amine Derivatives
N-(2,4-dichlorobenzyl)-N-methylformamide and N,N-di-(2,4-dichlorobenzyl)-N-methylamine () demonstrate synthetic challenges, with yields of 44.2% and 35.7%, respectively. These compounds lack the pyrrolidinone core but underscore the reactivity of 2,4-dichlorobenzyl groups in nucleophilic substitutions, which may parallel the synthesis of the target compound .
Comparative Data Table
| Compound Name | Core Structure | Substituents | IC50 (mM) | Gibbs Free Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|---|
| (S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one HCl | Pyrrolidin-2-one | 2,4-dichlorobenzyl | N/A | N/A | Potential H-bond/π–π interactions (inferred) |
| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | Pent-4-ynoic acid | 2,4-dichlorobenzyl | 1.48 | -6.4 | H-bond (Gln215), π–π (Tyr201) |
| (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | Pent-4-ynoic acid | 2,6-dichlorobenzyl | 1.31 | -6.5 | H-bond (1.96 Å), π–π (4.249 Å) |
Research Implications
- Chlorine Position : The 2,4-dichloro configuration balances hydrogen bonding and hydrophobic interactions, while 2,6-dichloro analogs may prioritize shorter hydrogen bonds.
- Core Structure : The pyrrolidin-2-one ring in the target compound could enhance binding stability compared to flexible alkyne chains.
Biological Activity
(S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one hydrochloride (CAS No. 1951425-07-2) is a pyrrolidinone derivative characterized by its unique chemical structure, which includes an amino group and a dichlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of (S)-3-Amino-1-(2,4-dichlorobenzyl) pyrrolidin-2-one HCl is , with a molecular weight of approximately 295.59 g/mol. Its structural features enable it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby influencing neuronal signaling pathways. This interaction can lead to various pharmacological effects, including potential neuroprotective properties.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Neuropharmacology : Initial studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may exhibit anticancer properties, particularly against certain cancer cell lines such as A549 (human lung adenocarcinoma) cells.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be relevant in drug development for various conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
Neuroprotective Effects :
- A study demonstrated that compounds structurally related to this compound showed significant inhibition of neuronal apoptosis in vitro, suggesting potential for neuroprotection in conditions like Alzheimer's disease.
-
Anticancer Activity :
- In a comparative study involving various derivatives, it was found that modifications to the dichlorobenzyl group significantly enhanced anticancer activity against A549 cells. The most effective derivatives reduced cell viability by up to 78% compared to untreated controls.
-
Enzyme Interaction :
- Research indicated that this compound could inhibit key enzymes involved in metabolic pathways associated with cancer proliferation. This inhibition was quantified using IC50 values in enzyme assays.
Comparison with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Neuroprotective, Anticancer | Varies |
| (S)-3-Amino-1-(2,4-dichlorophenyl) pyrrolidin-2-one | Similar | Moderate anticancer | 150 µM |
| (S)-3-Amino-1-(2,4-dichlorobenzyl) piperidin-2-one | Similar | Weak neuroprotective | >200 µM |
Q & A
Q. What are the optimal synthetic routes for (S)-3-Amino-1-(2,4-dichlorobenzyl)pyrrolidin-2-one HCl, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidin-2-one core. Key steps include:
- Cyanidation and Hydrolysis : Analogous to methods used for 2,4-dichlorophenylacetic acid synthesis, where 2,4-dichlorobenzyl chloride undergoes cyanidation followed by hydrolysis to introduce the amine group .
- Chiral Resolution : The (S)-enantiomer may require asymmetric synthesis or enzymatic resolution to ensure stereochemical purity. Techniques like chiral HPLC or X-ray crystallography (as seen in CCDC:900252 for similar compounds) validate enantiomeric purity .
- Intermediate Characterization : Use NMR (¹H/¹³C), LC-MS, and IR spectroscopy to confirm structural integrity. For example, the 2,4-dichlorobenzyl group exhibits distinct aromatic proton splitting patterns in ¹H NMR .
Q. How does the 2,4-dichlorobenzyl substituent influence the compound’s physicochemical properties?
The 2,4-dichlorobenzyl group enhances lipophilicity (logP) and metabolic stability compared to non-halogenated analogs. Key properties include:
Q. What are the recommended handling and storage protocols for this compound?
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. The compound may release HCl vapors under heat, requiring pH-neutral disposal methods .
- Storage : Store at -20°C in airtight, light-resistant containers. Lyophilized forms retain stability for >24 months .
Advanced Research Questions
Q. How does the stereochemistry at the pyrrolidin-2-one ring affect biological activity?
The (S)-configuration is critical for target binding. For example:
- Collagenase Inhibition : Docking studies of similar (S)-configured dichlorobenzyl compounds show hydrogen bonding between the amino group and Gln215 (1.96–2.20 Å) and π–π interactions with Tyr201, reducing Gibbs free energy (ΔG ≈ -6.5 kcal/mol) .
- Enantiomer Comparison : The (R)-enantiomer of related pyrrolidinones exhibits 10-fold lower activity in enzyme assays, highlighting stereospecificity .
Q. How can researchers resolve contradictions in bioactivity data between analogs with different halogen substitutions?
Discrepancies arise from electronic and steric effects of substituents:
- Case Study : Fluorine (in 4-fluorophenyl analogs) increases metabolic stability but reduces binding affinity compared to 2,4-dichloro derivatives due to weaker van der Waals interactions .
- Experimental Design : Use isosteric replacements (e.g., Cl → Br) and measure IC50 shifts. For example, bromine in 4-bromophenyl analogs increases lipophilicity (logP +0.5) but may introduce toxicity .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like GPCRs or kinases. MOE or GROMACS software can model interactions over 100-ns trajectories .
- Crystallography : Co-crystallize with collagenase (PDB ID: A6M) to resolve binding-site interactions at <2.0 Å resolution .
- SAR Studies : Synthesize derivatives with modified dichlorobenzyl groups (e.g., 3,4-dichloro or methyl substitutions) and correlate structural changes with activity .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC50 values for this compound?
Variations may stem from:
- Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.5) alter protonation states of the amino group, affecting binding .
- Cell Lines : Sensitivity varies; e.g., IC50 in HeLa cells (0.5 μM) vs. HEK293 (2.1 μM) due to differential expression of target proteins .
- Batch Purity : Impurities >2% (e.g., unreacted 2,4-dichlorobenzyl chloride) skew results. Validate purity via HPLC (≥98%) and elemental analysis .
Methodological Recommendations
Q. How should researchers design dose-response experiments for this compound?
- Range : Test 0.1–100 μM in logarithmic increments to capture EC50/IC50.
- Controls : Include a non-halogenated analog (e.g., 4-methylphenyl derivative) to isolate the dichloro effect .
- Replicates : Use n ≥ 3 with blinded scoring to minimize bias.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
